4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride
Description
Properties
IUPAC Name |
4,5-dimethyl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-3-4(2)7-8-5(3)6;/h1-2H3,(H3,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPOYALEIXLCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group of the β-ketonitrile, forming a hydrazone intermediate. Intramolecular cyclization follows, with the nitrile group undergoing addition-elimination to generate the pyrazole ring. Methyl groups at the α- and β-positions of the ketone are incorporated into the 4- and 5-positions of the pyrazole.
Optimization and Yields
- Solvent : Ethanol or methanol (reflux, 5–8 hours).
- Catalyst : Acidic conditions (e.g., acetic acid) enhance cyclization.
- Yield : 68–75% for the free base, with >90% purity after recrystallization.
- Salt Formation : Treatment with concentrated HCl in ethanol yields the hydrochloride salt (85–92% recovery).
Reductive Amination of 3-Nitro-4,5-dimethylpyrazole
This two-step method involves nitration followed by reduction:
Critical Parameters
- Nitration Conditions : 0–5°C to prevent ring decomposition; 65–70% yield of 3-nitro-4,5-dimethylpyrazole.
- Reduction : 10% Pd/C, 30–50 psi H₂, 80% conversion to the amine.
- Limitations : Nitration regioselectivity challenges due to competing ring oxidation.
Halogenation-Amination of 3,4,5-Trimethylpyrazole
A halogen atom at position 3 is displaced by an amine via nucleophilic substitution:
Performance Metrics
- Bromination Yield : 55–60% using NBS in CCl₄.
- Amination Efficiency : 40–50% conversion due to steric hindrance from methyl groups.
Solid-Phase Synthesis Using Wang Resin
Adapted from combinatorial chemistry techniques, this method involves:
Advantages and Drawbacks
- Purity : >95% after cleavage from the resin.
- Throughput : Suitable for parallel synthesis but requires specialized equipment.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclocondensation of β-ketonitriles with hydrazine, reducing reaction times from hours to minutes.
Protocol
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| β-Ketonitrile Route | 68–75 | >90 | High | Moderate |
| Reductive Amination | 50–60 | 85 | Medium | High |
| Halogenation-Amination | 40–50 | 80 | Low | Low |
| Solid-Phase | >95 | >95 | Low | High |
| Microwave-Assisted | 78–82 | 88 | High | Moderate |
The β-ketonitrile route (Method 1) and microwave-assisted synthesis (Method 5) are preferred for industrial applications due to scalability and efficiency. Solid-phase synthesis (Method 4) is ideal for high-purity, small-scale batches.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Pyrazole oxides.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted pyrazoles with different functional groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride, as anticancer agents. Research indicates that pyrazole compounds can inhibit specific cancer cell lines, demonstrating cytotoxic effects. For instance:
- Cytotoxic Activity : Compounds derived from pyrazoles have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and Hep-2 (laryngeal cancer), with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : These compounds may induce apoptosis or autophagy in cancer cells, contributing to their therapeutic potential .
Anti-inflammatory Effects
Pyrazole derivatives are also being investigated for their anti-inflammatory properties. They may inhibit pathways involved in inflammatory responses, making them candidates for treating inflammatory diseases .
Enzyme Inhibition
This compound has been studied as an inhibitor of various enzymes, which is crucial for understanding metabolic pathways and developing new therapeutic agents:
- Dihydroorotate Dehydrogenase Inhibition : This compound has been evaluated for its ability to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. Inhibition of this enzyme is significant for developing treatments for autoimmune diseases and certain cancers .
Synthesis of Novel Materials
The compound serves as a building block in the synthesis of more complex molecules used in material science:
- Coordination Polymers : It has been utilized in the synthesis of coordination polymers, which have applications in catalysis and material design .
Chemical Reactions
This compound can undergo various chemical reactions, making it versatile for creating new compounds:
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts to oxidized derivatives | Pyrazole oxides |
| Reduction | Forms reduced derivatives | Amines or alcohols |
| Substitution | Participates in substitution reactions | Various substituted pyrazole derivatives |
Case Study 1: Anticancer Screening
A study conducted by Abdel-Aziz et al. synthesized a series of pyrazole derivatives and screened them against Hep-2 cancer cell lines. The most promising compound exhibited an IC50 value of 0.74 mg/mL, indicating significant anticancer activity .
Case Study 2: Enzyme Inhibition
Research on human dihydroorotate dehydrogenase inhibitors revealed that specific pyrazole-based compounds could effectively inhibit the enzyme's activity. This inhibition was confirmed through various in vitro assays, emphasizing the potential therapeutic applications in treating diseases like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Metal Coordination: It can form coordination complexes with metal ions, affecting their reactivity and stability.
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism
1,5-Dimethyl-1H-pyrazol-3-ylamine
- Structural Difference : The positional isomer 1,5-dimethyl-1H-pyrazol-3-ylamine (from ) features methyl groups at the 1- and 5-positions instead of 4- and 5-positions .
- Impact on Properties :
- Basicity : The 1-methyl group in the isomer may reduce the amine’s basicity due to steric hindrance, whereas the 4,5-dimethyl configuration in the target compound allows for unhindered protonation, enhancing its hydrochloride salt stability.
- Crystallinity : Positional isomerism can influence melting points; however, specific data for the target compound are unavailable in the evidence.
Functionalized Pyrazole Derivatives
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives ():
- Structural Features: These compounds (e.g., 3a–3p) incorporate chloro, cyano, and carboxamide substituents, unlike the simpler methyl and amine groups in the target compound .
- Physicochemical Comparison :
- Reactivity: The electron-withdrawing cyano and chloro groups in 3a–3p reduce the pyrazole ring’s electron density, altering reactivity compared to the electron-donating methyl groups in the target compound.
Hydrochloride Salts of Alkaloids
Berberine Hydrochloride and Palmatine Hydrochloride ():

- Structural Contrast: These are isoquinoline alkaloids, structurally distinct from pyrazoles, but their hydrochloride salts highlight the role of counterions in solubility and stability .
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, a property critical for both the target compound and these alkaloids.
Biological Activity
4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride (CAS No. 1290680-87-3) is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This compound's structure features a five-membered heterocyclic ring with two adjacent nitrogen atoms, contributing to its reactivity and interaction with various biological targets. Research has indicated that pyrazole derivatives, including 4,5-dimethyl-1H-pyrazol-3-ylamine, exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Pyrazoles are known to influence several biochemical pathways, often acting as inhibitors or modulators of key enzymes involved in inflammatory processes and cell proliferation. For instance, they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives. For instance, this compound has shown promising activity against various bacterial strains. In a study assessing its efficacy against E. coli, Bacillus subtilis, and Staphylococcus aureus, the compound demonstrated significant inhibition zones, indicating its potential as an antibacterial agent .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of pyrazole derivatives. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In animal models, it exhibited comparable effects to standard anti-inflammatory medications like indomethacin . The anti-inflammatory mechanism is believed to involve the inhibition of COX pathways and modulation of nitric oxide synthesis.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study found that this compound inhibited the proliferation of HeLa (cervical cancer) and HepG2 (liver cancer) cells with IC50 values indicating moderate cytotoxicity . The mechanism behind this activity may involve the induction of apoptosis and disruption of tubulin polymerization, which is critical for cancer cell division .
Case Studies
| Study | Activity | Cell Line / Organism | Results |
|---|---|---|---|
| Study 1 | Antibacterial | E. coli, Bacillus subtilis | Significant inhibition zones observed |
| Study 2 | Anti-inflammatory | Mouse models | Reduced TNF-α and IL-6 levels compared to controls |
| Study 3 | Anticancer | HeLa cells | IC50 = 54% growth inhibition at 100 µM |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via multi-step reactions starting with pyrazole precursors. For example, substituted pyrazoles (e.g., 4,5-dichloro-3-methyl-1H-pyrazole) can undergo nucleophilic substitution with amine derivatives under controlled conditions (e.g., reflux in ethanol). Key intermediates are monitored using thin-layer chromatography (TLC) to track reaction progress, and structural confirmation is achieved via -NMR and -NMR spectroscopy to resolve peaks corresponding to methyl groups and amine protons .
Q. How can researchers ensure purity and reproducibility in synthesizing this compound?
- Methodology : Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Recrystallization from ethanol-DMF mixtures (1:1) is recommended to remove impurities. Reproducibility requires strict control of reaction parameters (temperature, solvent ratios, and stoichiometry) as outlined in protocols for analogous pyrazole derivatives .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions for higher yields?
- Methodology : Apply factorial design (e.g., Box-Behnken or central composite design) to evaluate variables like temperature, catalyst loading, and reaction time. For example, a 3 factorial design can identify interactions between parameters, reducing the number of trials while maximizing yield. Response surface methodology (RSM) then models optimal conditions, as demonstrated in pyrazole synthesis studies .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Methodology : Contradictions may arise from tautomerism or solvent effects. Use 2D NMR techniques (e.g., - HSQC, HMBC) to confirm connectivity. Computational chemistry tools (e.g., density functional theory, DFT) can simulate NMR spectra under varying conditions to validate experimental observations .
Q. How can computational reaction path search methods enhance synthesis design?
- Methodology : Implement quantum chemical calculations (e.g., using Gaussian or ORCA software) to map potential energy surfaces and identify low-energy pathways. The ICReDD framework integrates these calculations with experimental feedback, narrowing optimal conditions (e.g., solvent selection, catalyst choice) and predicting regioselectivity in pyrazole functionalization .
Data Analysis and Validation
Q. What advanced analytical techniques are critical for studying this compound’s reactivity?
- Methodology : Time-resolved FT-IR spectroscopy monitors real-time reaction kinetics, while mass spectrometry (HRMS-ESI) confirms molecular ion peaks and fragmentation patterns. For heterogeneous reactions, in situ X-ray diffraction (XRD) tracks crystallographic changes .
Q. How do researchers address discrepancies between theoretical and experimental biological activity data?
- Methodology : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to validate binding hypotheses. For instance, if computational models predict high affinity for a kinase target but experimental IC values disagree, re-evaluate force field parameters or assay conditions (e.g., buffer pH, co-solvents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
